5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid
Overview
Description
5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid: is a complex organic compound with the molecular formula C8H8O3 It is characterized by a tricyclic structure, which includes a ketone group (oxo) and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by oxidation and carboxylation steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and yield. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of tricyclic alcohols.
Substitution: Formation of esters and amides.
Scientific Research Applications
Chemistry: In chemistry, 5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its tricyclic structure may mimic certain natural products, making it useful in the study of enzyme-substrate interactions.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of both ketone and carboxylic acid groups allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of 5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The tricyclic structure also provides rigidity, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Tricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid: Lacks the ketone group, resulting in different reactivity and applications.
5-Hydroxytricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid: Contains a hydroxyl group instead of a ketone, leading to different chemical properties.
Uniqueness: 5-Oxotricyclo(2210(2,6))heptane-3-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group within a tricyclic framework
Properties
IUPAC Name |
5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-2-4(5(2)7)6(3)8(10)11/h2-6H,1H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOZAHBGIJALKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C2C(=O)C1C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20990999 | |
Record name | 5-Oxotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20990999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70748-53-7 | |
Record name | 5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070748537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Oxotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20990999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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